6-(Piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Structure-Activity Relationship Linker chemistry Benzoxazinone C-6 substitution

Researchers probing C-6 benzoxazinone SAR encounter a recurring bottleneck: each analog demands de novo core construction, extending hit-to-lead cycles. This compound resolves that constraint-delivering a pre-assembled benzoxazinone scaffold with a free piperidine NH ready for immediate parallel derivatization. • Single-step synthesis of amide, sulfonamide, urea, or N-alkyl libraries without reconstructing the benzoxazinone core. • ≥95% purity hydrochloride salt ensures reproducible MIC determination and enzymatic IC₅₀ measurements. • Carbonyl-linked piperidine enables direct head-to-head selectivity profiling against CH₂-linked analogs for target deconvolution.

Molecular Formula C14H16N2O3
Molecular Weight 260.29 g/mol
Cat. No. B13311700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
Molecular FormulaC14H16N2O3
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESC1CNCCC1C(=O)C2=CC3=C(C=C2)OCC(=O)N3
InChIInChI=1S/C14H16N2O3/c17-13-8-19-12-2-1-10(7-11(12)16-13)14(18)9-3-5-15-6-4-9/h1-2,7,9,15H,3-6,8H2,(H,16,17)
InChIKeyRTUHFYGVAFPFKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one: Identity and Procurement


6-(Piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one (free base CAS 760166-77-6; hydrochloride CAS 420786-43-2) is a synthetic heterocyclic compound comprising a 3,4-dihydro-2H-1,4-benzoxazin-3-one core bearing a piperidine-4-carbonyl substituent at the C-6 position . The benzoxazinone scaffold has been validated as a privileged chemotype in antibacterial type IIa topoisomerase inhibition programs, where the C-6 position is a critical determinant of both enzymatic potency and whole-cell antibacterial activity [1]. The compound is commercially supplied primarily as the hydrochloride salt (molecular formula C₁₄H₁₇ClN₂O₃, MW 296.75 g/mol, typical purity ≥95%) and serves as a versatile building block for medicinal chemistry derivatization through its free piperidine secondary amine .

Building Block Free piperidine NH enables amide, sulfonamide, or N-alkyl library synthesis
Salt Form Hydrochloride salt with verified purity from multiple commercial sources
Stereochemistry Achiral C-2 unsubstituted scaffold simplifies SAR and avoids enantiomer separation

6-(Piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one: C-6 Substituent Specificity and Generic Substitution


Within the benzoxazinone chemical class, the C-6 substituent is not a passive structural feature but a primary driver of both target engagement and developability properties. The seminal SAR study by Geng et al. (2011) demonstrated that even minor alterations at the C-6 position—shifting from cyano to methoxy or halogen—produce >10-fold variations in enzymatic IC₅₀ against E. coli ParC, multi-fold differences in MIC values across Gram-positive and Gram-negative panels, and a log D-dependent hERG liability window [1]. The piperidine-4-carbonyl group in the target compound introduces a basic amine (predicted pKa ~12.0 for the piperidine NH) and a ketone linker that are structurally distinct from the small, neutral EDG/EWG substituents (CN, OMe, F, Cl, Br, acetyl, MeSO₂) whose SAR has been quantitatively mapped . Consequently, 6-substituted benzoxazinones are not functionally interchangeable; substitution at this position determines target affinity, antibacterial spectrum, efflux susceptibility, and cardiac safety margin. A generic 'benzoxazinone' or 'piperidine-benzoxazinone' procurement specification without precise C-6 substituent definition carries a high risk of obtaining a compound with divergent biological performance [2].

C-6 Substituent Mismatch

Even minor C-6 changes can shift enzymatic IC₅₀ and antibacterial spectrum by >10-fold; generic benzoxazinone orders risk obtaining a compound with divergent potency.

Linker Mismatch

CH₂-linked piperidinylmethylbenzoxazinones (D4 antagonist series) are not interchangeable with the carbonyl-linked scaffold; linker alters piperidine basicity and target engagement profile.

2-Methyl Substitution

The 2-methyl analog (CAS 1241340-57-7) introduces a chiral center and increased steric bulk, which may confound binding-mode interpretation and require chiral separation.

6-(Piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one: Differentiation Evidence


Carbonyl vs. Methylene Linker: Basicity and Target Recognition

The target compound employs a carbonyl (C=O) linker connecting the benzoxazinone C-6 position to the piperidine ring, whereas the dopamine D4 antagonist series reported by Belliotti et al. (1999) uses a methylene (CH₂) linker [1]. The electron-withdrawing carbonyl group reduces the piperidine nitrogen basicity (predicted pKa ~12.0 for the target compound ) relative to a hypothetical CH₂-linked analog, which is expected to exhibit a pKa closer to a typical secondary amine (pKa ~10.5–11.0). In the bacterial topoisomerase series, Geng et al. demonstrated that C-6 substituent electronic character directly modulates both enzymatic potency and hERG liability—electron-withdrawing groups such as cyano (Compound 14, log D 0.2) provided the most balanced profile with E. coli ParC IC₅₀ in the low nanomolar range and reduced hERG inhibition relative to electron-donating or lipophilic substituents [2].

C-6 Linker Chemistry
Class-level inference
Carbonyl linker: predicted pKa ~12.0 vs. CH₂-linked analog ~10.5–11.0. Shift impacts electronic profile relevant to topoisomerase inhibition.
Linker electronic character may shift target recognition and selectivity profile.
Predicted values; experimental pKa determination not reported.
Structure-Activity Relationship Linker chemistry Benzoxazinone C-6 substitution

C-2 Methyl vs. Unsubstituted: Conformational and Steric Implications

The target compound (C₁₄H₁₆N₂O₃, MW 260.29 for free base) is unsubstituted at the C-2 position of the benzoxazinone ring, whereas the closely related 2-methyl-6-(piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride (CAS 1241340-57-7, C₁₅H₁₉ClN₂O₃, MW 310.78) carries a methyl group at C-2 . Introduction of the methyl substituent creates a chiral center at C-2, generating a racemic mixture that increases molecular complexity by 50 Da and adds steric bulk adjacent to the lactam carbonyl. In the benzoxazinone topoisomerase inhibitor series, Geng et al. maintained Y=H, Z=H across all compounds in Table 1, suggesting that the scaffold's conformational integrity at position 2 is important for conserved target binding [1]. The 2-unsubstituted compound avoids the stereochemical ambiguity and the altered dihedral angle between the benzoxazinone ring and the piperidine-carbonyl moiety that the 2-methyl group may induce.

C-2 Substitution
Class-level inference
Unsubstituted C-2: achiral, MW 260.29. 2-Methyl analog (CAS 1241340-57-7): racemic, MW 310.78, adds steric bulk.
Achiral scaffold removes stereochemical ambiguity for hit-to-lead SAR interpretation.
Structural comparison from vendor catalog data.
Chiral center Steric hindrance 2-Methyl substitution

Hydrochloride Salt vs. Free Base: Solubility and Stability

The compound is commercially supplied as the hydrochloride salt (CAS 420786-43-2, MW 296.75 g/mol) with verified purity of ≥95% from multiple vendors including Fluorochem (UK), Enamine (Ukraine/US), AKSci, and ChemScene . The free base form (CAS 760166-77-6, MW 260.29 g/mol) is also available but less commonly stocked, with a predicted pKa of 12.02 indicative of a strongly basic piperidine nitrogen that drives hydrochloride salt formation . Salt formation with HCl is expected to enhance aqueous solubility relative to the free base, consistent with the general principle that hydrochloride salts of basic amines exhibit improved dissolution rates. The Geng et al. benzoxazinone series reported that the majority of optimized compounds displayed >1 mM aqueous solubility, a property deemed essential for antibacterial lead progression [1]; however, direct solubility data for this specific compound have not been independently published.

Salt Form
Specification review
HCl salt (CAS 420786-43-2): ≥95% purity, multiple vendors. Free base less commonly stocked, expected lower aqueous solubility.
HCl salt provides defined stoichiometry and consistent lot-to-lot handling.
Direct solubility data not independently published.
Salt selection Solubility Stability Hydrochloride salt

Piperidine NH Derivatization Handle vs. Terminal C-6 Substituents

The target compound possesses a free secondary amine on the piperidine ring that serves as a reactive handle for further chemical elaboration—including amide bond formation, reductive amination, sulfonamide coupling, and N-alkylation . This contrasts sharply with the C-6 substituents explored in the Geng et al. topoisomerase inhibitor series (compounds 1–18), where the C-6 group is a terminal functional group (CN, OMe, F, Cl, Br, acetyl, MeSO₂, etc.) that cannot be further derivatized without scaffold deconstruction [1]. The piperidine NH also enables salt formation with a range of acids beyond HCl, offering formulation flexibility. The Enamine catalog explicitly categorizes this compound (EN300-65510) as a building block for synthesis of more complex molecules, distinguishing it from endpoint screening compounds .

Derivatization Handle
Reported
Free piperidine NH enables amidation, alkylation, sulfonylation. C-6 substituents in Geng 2011 series are terminal, non-derivatizable.
Single-point diversification accelerates focused library synthesis without de novo core construction.
Categorized as building block by Enamine.
Building block Derivatization Piperidine NH Medicinal chemistry

6-(Piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one: Research and Industrial Applications


Benzoxazinone Library Synthesis via Piperidine NH Diversification

This compound is optimally deployed as a late-stage diversification scaffold in medicinal chemistry programs targeting the benzoxazinone chemical space. The free piperidine NH enables parallel synthesis of amide, sulfonamide, urea, or N-alkyl libraries without requiring de novo construction of the benzoxazinone core for each analog [1]. Programs exploring C-6 substituent SAR—whether for antibacterial topoisomerase inhibitors, kinase targets, or GPCR ligands—can use this compound as a single starting material to generate dozens of derivatives, thereby accelerating SAR exploration relative to synthesizing each C-6 variant independently. This application is distinct from the use of 'closed' C-6 analogs (e.g., cyano or methoxy derivatives from Geng et al. 2011) that cannot be further elaborated [2].

Comparator for Carbonyl- vs. CH₂-Linked Benzoxazinone Studies

Given the established precedent of CH₂-linked piperidinylmethylbenzoxazinones as dopamine D4 antagonists (Belliotti et al. 1999, J. Med. Chem.) [1], the carbonyl-linked variant serves as an essential comparator for programs dissecting the role of the C-6 linker in target selectivity. The carbonyl group's electron-withdrawing character alters the piperidine nitrogen basicity and may redirect target engagement from aminergic GPCRs toward enzymatic targets such as type IIa topoisomerases. Procurement of both the carbonyl-linked (target) and CH₂-linked compounds enables direct head-to-head profiling in selectivity panels, providing critical SAR insight that neither compound alone can deliver [2].

Antibacterial Topoisomerase Hit Expansion with Piperidine-Carbonyl Scaffold

The Geng et al. (2011) study established that C-6 substitution on the benzoxazinone core is the dominant determinant of antibacterial potency, spectrum, and hERG safety margin in the 4-amino-piperidine series [1]. While the published SAR focused on small EDG/EWG substituents (CN, OMe, halogens, acetyl, etc.), the piperidine-4-carbonyl group represents a structurally distinct 'large substituent' class not explored in that work. This compound enables the systematic investigation of whether a basic, hydrogen-bond-capable C-6 substituent can retain (or improve upon) the balanced antibacterial and cardiac safety profile achieved by compound 14 (X=CN, log D 0.2). The hydrochloride salt form (CAS 420786-43-2) with ≥95% purity ensures reproducible MIC determination against the CLSI-standardized panel [2].

Analytical Reference Standard for Piperidine-Benzoxazinone Intermediates

With well-defined molecular formula (C₁₄H₁₇ClN₂O₃), monoisotopic mass (296.09277009 Da), canonical SMILES (Cl.O=C1COC2=CC=C(C(=O)C3CCNCC3)C=C2N1), and commercial availability at ≥95% purity from multiple reputable vendors (Fluorochem, Enamine, AKSci, ChemScene), this compound is suitable as a reference standard for HPLC method development, LC-MS calibration, and NMR spectral database entry [1]. The predicted physicochemical properties (pKa ~12.0, density 1.240 g/cm³, boiling point ~514°C) provide additional orthogonal identification parameters for quality control workflows [2]. The hydrochloride salt's defined stoichiometry and recommended storage conditions (sealed, dry, 2–8°C) support its use as a stable analytical reference material .

Application
Selection Property
Validation Focus
Benzoxazinone library synthesis
Piperidine NH as diversification site
Derivative scope and reaction compatibility
Linker-selectivity comparator studies
Carbonyl vs. CH₂ linker electronic profile
Target engagement selectivity panel
Antibacterial topoisomerase hit expansion
C-6 large substituent SAR exploration
MIC panel and hERG safety margin assessment
Analytical reference standard
Defined salt form and purity specification
HPLC/LC-MS method development and QC
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